molecular formula C36H58O10 B1679533 Rosamultin CAS No. 88515-58-6

Rosamultin

Cat. No. B1679533
CAS RN: 88515-58-6
M. Wt: 650.8 g/mol
InChI Key: MLKQAGPAYHTNQQ-BRDPIYJESA-N
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Description

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has various pharmacological activities .


Molecular Structure Analysis

This compound has a molecular formula of C36H58O10 and an average mass of 650.840 Da . It is a 19 α-hydroxyursane-type triterpenoid .


Chemical Reactions Analysis

The pharmacokinetics of this compound have been studied using a high-performance liquid chromatography-tandem mass spectrometry method . This method was used to quantify the concentration of this compound in rat plasma for an in vivo pharmacokinetics study .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 650.84 and a molecular formula of C36H58O10 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Rosamultin has a wide range of potential applications in scientific research and laboratory experiments. It can be used in both in vivo and in vitro settings.

In Vivo

In vivo studies of rosamultin have been conducted in animals, including rats, mice, and rabbits. These studies have shown that this compound has anti-inflammatory, anti-cancer, and antioxidant effects. This compound has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.

In Vitro

In vitro studies of rosamultin have been conducted using cell culture systems. These studies have shown that this compound has anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis.

Mechanism of Action

Target of Action

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to have inhibitory effects against HIV-1 protease , suggesting that the HIV-1 protease could be one of its primary targets. This enzyme plays a crucial role in the life cycle of the HIV virus, and inhibiting its action can prevent the virus from replicating.

Mode of Action

This compound interacts with its targets, such as the HIV-1 protease, by binding to the active site of the enzyme, thereby inhibiting its function . Additionally, it has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway . This suggests that this compound may also interact with these signaling pathways, leading to changes in cell survival and function.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which plays a key role in cell survival and proliferation . Additionally, it can activate the ERK1/2 signaling pathway, which is involved in various cellular processes, including cell growth and differentiation . By modulating these pathways, this compound can exert its protective effects against oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using high-performance liquid chromatography-tandem mass spectrometry . The study found that this compound exhibits good linearity over a wide concentration range, and the lower limit of quantification was as low as 5.0 ng mL −1 for this compound . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and therapeutic efficacy.

Result of Action

This compound has been shown to have various molecular and cellular effects. It can enhance the expression of Bcl-2 and pCryAB, proteins that are involved in cell survival and stress response, respectively . At the same time, it downregulates the expression of Bax, Cyt-c, Caspase-3, and Caspase-9, which are involved in the process of apoptosis . These changes at the molecular level can lead to increased cell survival and resistance to stress.

Biological Activity

Rosamultin has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. These include inhibition of the production of pro-inflammatory molecules, such as nitric oxide, and reduction of the expression of genes associated with inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of free radicals.

Advantages and Limitations for Lab Experiments

The use of rosamultin in laboratory experiments has several advantages. It is a natural product with a wide range of potential applications, and it has been well characterized. Its pharmacological effects are being studied in both in vivo and in vitro settings, and its mechanism of action is being further elucidated. However, there are also some potential limitations to its use. For example, the yield and purity of the product vary depending on the method used to synthesize it. Additionally, the exact mechanism of action is still being studied, so its effects may not be fully understood.

Future Directions

In the future, rosamultin could be studied further to elucidate its mechanism of action and better understand its pharmacological effects. Additionally, further research could be conducted to determine its potential therapeutic applications, such as its ability to reduce cholesterol levels and improve glucose metabolism. Additionally, its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis could be further explored. Finally, further research could be conducted to identify new methods of synthesizing this compound with higher yields and purities.

Synthesis Methods

Rosamultin can be synthesized from the leaves of the Rosmarinus officinalis plant by a variety of methods. These include extraction with solvents such as methanol, ethanol, or acetone; steam distillation; and supercritical fluid extraction. The yield and purity of the product vary depending on the method used.

Safety and Hazards

Rosamultin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,32+,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKQAGPAYHTNQQ-BRDPIYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88515-58-6
Record name Rosamultin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88515-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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